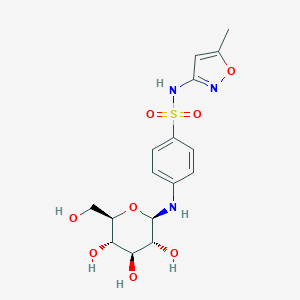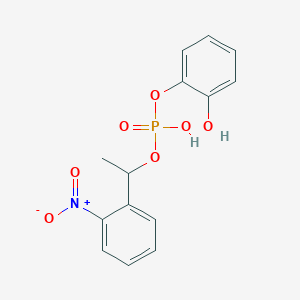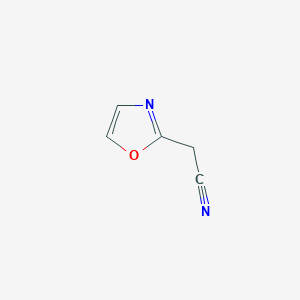![molecular formula C15H20N2O4 B127986 Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate CAS No. 148729-22-0](/img/structure/B127986.png)
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is an organic compound with the molecular formula C15H20N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its unique structure, which includes a nitrophenyl group attached to a piperidine ring via a carboxylate ester linkage. It has various applications in scientific research, particularly in the fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate typically involves the reaction of 3-nitrobenzyl chloride with ethyl piperidine-2-carboxylate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation or crystallization to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Major Products Formed
Reduction: Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.
Wirkmechanismus
The mechanism of action of ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate is primarily related to its ability to interact with biological molecules. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors in the body. The piperidine ring provides structural stability and enhances the compound’s ability to bind to specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 1-[(4-nitrophenyl)methyl]piperidine-2-carboxylate: Similar structure but with the nitro group in the para position, which can affect its reactivity and biological activity.
Ethyl 1-[(3-aminophenyl)methyl]piperidine-2-carboxylate: The reduced form of the compound, which has different chemical properties and biological activities.
Ethyl 1-[(3-methoxyphenyl)methyl]piperidine-2-carboxylate:
These comparisons highlight the unique features of this compound, particularly its nitrophenyl group, which imparts specific chemical and biological properties.
Eigenschaften
IUPAC Name |
ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-15(18)14-8-3-4-9-16(14)11-12-6-5-7-13(10-12)17(19)20/h5-7,10,14H,2-4,8-9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKJFVIGDDHTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385554 |
Source


|
| Record name | Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148729-22-0 |
Source


|
| Record name | Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


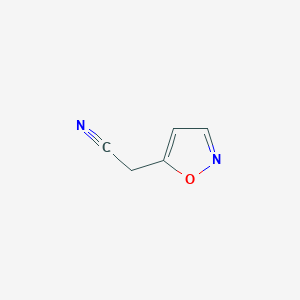


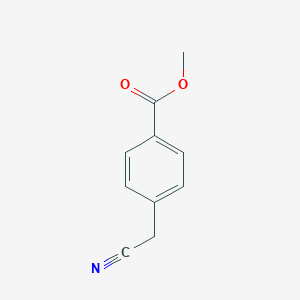
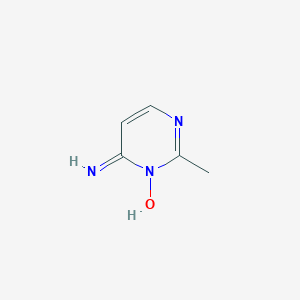


![1-Cyclopropyl-3-[2-(methylthio)-4-(trifluoromethyl)phenyl]-1,3-propanedione](/img/structure/B127928.png)
